molecular formula C9H14N2 B160012 3-(2-Aminopropan-2-yl)aniline CAS No. 130631-19-5

3-(2-Aminopropan-2-yl)aniline

Cat. No. B160012
M. Wt: 150.22 g/mol
InChI Key: KXAIIQFUNBGLRH-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)aniline is an organic compound with the CAS Number: 130631-19-5 . It has a molecular weight of 150.22 and is typically stored at 4°C . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 3-(2-Aminopropan-2-yl)aniline is 1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 . This indicates that the compound has 9 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

3-(2-Aminopropan-2-yl)aniline has a melting point of 43-46°C . It is in liquid form .

Scientific Research Applications

1. Use in Fluorescent Chemosensors

The compound 3-(2-Aminopropan-2-yl)aniline has been utilized in the development of fluorescent chemosensors. For example, a study focused on the synthesis of probes using similar aniline derivatives for detecting aluminum ions in living cells. These probes, made from aniline derivatives, showed high selectivity and sensitivity for Al3+ ions, demonstrating their potential for biological and environmental applications (Shree, Sivaraman, Siva, & Chellappa, 2019).

2. Environmental Applications

In environmental science, aniline derivatives have been studied for their role in microbial degradation processes. A research paper detailed the degradation of aniline by a bacterial strain that could utilize aniline or acetanilide as its sole carbon, nitrogen, and energy sources. This study provides insights into the environmental fate of aniline compounds and their potential in bioremediation (Liu, Yang, Huang, Zhou, & Liu, 2002).

3. Applications in Electroluminescence

Aniline derivatives have been used in the synthesis of novel electroluminescent materials. A study described the creation of color-tunable emitting materials using aniline derivatives for organic electroluminescent (EL) devices. These materials were found to emit multicolor light, including white, demonstrating their potential in the field of display technology (Doi, Kinoshita, & Shirota, 2003).

4. Pharmaceutical Research

Aniline derivatives have been researched in the development of new pharmaceuticals. A study examined the synthesis and pharmacological evaluation of primary beta-amino anilides, comparing them with other compounds like lidocaine for potential use as antiarrhythmic agents (Tenthorey, Dirubio, Feldman, Takman, Byrnes, & McMaster, 1979).

5. Corrosion Inhibition

Aniline derivatives have been studied for their role in corrosion inhibition. A research paper focused on the synthesis of a compound using aniline derivatives for inhibiting corrosion on mild steel in acidic solutions. This research has implications for the development of new, more effective corrosion inhibitors (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Safety And Hazards

The compound has been classified as dangerous with hazard statements H302, H314, and H411 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

3-(2-aminopropan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAIIQFUNBGLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminopropan-2-yl)aniline

CAS RN

130631-19-5
Record name 3-(2-aminopropan-2-yl)aniline
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